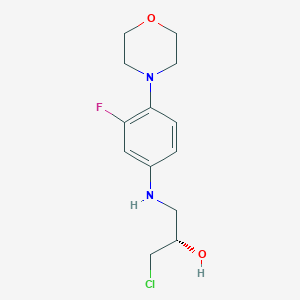

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chiral center, a chloro group, a fluoro-substituted aromatic ring, and a morpholine moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitroaniline and epichlorohydrin.

Reduction and Protection: The nitro group of 3-fluoro-4-nitroaniline is reduced to an amine, followed by protection of the amine group if necessary.

Epoxide Opening: Epichlorohydrin undergoes a ring-opening reaction with the protected amine to form the intermediate.

Morpholine Introduction: The intermediate is then reacted with morpholine to introduce the morpholine moiety.

Deprotection and Purification: Finally, any protecting groups are removed, and the product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

1.1 Intermediate for Linezolid Production

The primary application of (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol is as an intermediate in the synthesis of Linezolid. Linezolid is a member of the oxazolidinone class of antibiotics, which are used to treat various infections, including those caused by resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The compound facilitates the formation of the oxazolidinone core structure essential for Linezolid's activity against bacterial ribosomes .

1.2 Synthesis Methodologies

Research has indicated that this compound can be synthesized through various methodologies, including:

- Reactions involving epichlorohydrin : Utilizing epichlorohydrin as a starting material allows for the formation of key intermediates leading to Linezolid .

- Condensation reactions : The compound can also be synthesized through condensation with appropriate amines and other reagents, showcasing versatility in synthetic pathways .

Research Applications

2.1 Antiviral Research

Recent studies have explored the potential of compounds related to this compound in antiviral applications. Specifically, derivatives have been investigated for their inhibitory effects on SARS-CoV-2 3CL protease, a critical enzyme for viral replication. Compounds structurally similar to this chlorohydrin exhibit promising inhibitory activity, suggesting potential applications in developing antiviral therapeutics .

2.2 Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) using this compound has provided insights into optimizing pharmacological properties. Researchers have synthesized various derivatives to assess their biological activity and binding affinity towards target proteins, contributing to the design of more effective drugs with fewer side effects .

Table 1: Synthesis Pathways for Linezolid

| Synthesis Method | Key Reagents | Yield | References |

|---|---|---|---|

| Epichlorohydrin Method | Epichlorohydrin, Potassium Phthalimide | High | |

| Condensation Reaction | Amine derivatives | Moderate |

Table 2: Inhibitory Activity Against SARS-CoV-2 Protease

Wirkmechanismus

The mechanism by which (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.

1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol: The racemic mixture containing both enantiomers.

1-Chloro-3-((3-fluoro-4-aminophenyl)amino)propan-2-ol: A similar compound lacking the morpholine moiety.

Uniqueness

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol is unique due to its specific chiral configuration and the presence of both fluoro and morpholine groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, with the CAS number 1610690-08-8, is a chiral compound that serves as an intermediate in the synthesis of Linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C13H18ClFN2O2

- Molecular Weight : 288.75 g/mol

- Structure : The compound features a chloro group, a morpholinophenyl moiety, and a hydroxyl group, contributing to its biological activity.

Biological Activity Overview

-

Antimicrobial Activity :

- This compound has been identified as an important precursor in the synthesis of Linezolid, which exhibits potent activity against various Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Studies indicate that derivatives of this compound may possess enhanced antibacterial properties when compared to their parent structures.

-

Anticancer Potential :

- Research on similar compounds suggests that modifications in the molecular structure can lead to increased cytotoxicity against cancer cell lines. For example, studies have shown that related morpholino derivatives exhibit significant anticancer activity against various human cancer cell lines .

- A structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups can enhance the efficacy of these compounds in targeting cancer cells.

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Studies :

- Cytotoxicity Tests :

- Mechanistic Insights :

Eigenschaften

IUPAC Name |

(2S)-1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2O2/c14-8-11(18)9-16-10-1-2-13(12(15)7-10)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9H2/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGHQKBSPVNNDS-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NCC(CCl)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)NC[C@@H](CCl)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.